molecular formula C22H18BrF3N2O3 B3019902 (2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327179-90-7

(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B3019902
CAS No.: 1327179-90-7
M. Wt: 495.296
InChI Key: CSDHWCLSDSFTDF-HFTWOUSFSA-N
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Description

This compound is a chromene carboxamide derivative featuring a Z-configuration imine group, a bromo substituent at position 6, and a tetrahydrofuran-2-ylmethyl (THF-2-ylmethyl) moiety on the carboxamide nitrogen. Its synthesis likely involves coupling reactions (e.g., amidation or imine formation) in tetrahydrofuran (THF) or similar solvents, as inferred from analogous procedures in and . Structural confirmation would employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography refined via SHELX software .

Properties

IUPAC Name

6-bromo-N-(oxolan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF3N2O3/c23-15-5-8-19-13(10-15)11-18(20(29)27-12-17-2-1-9-30-17)21(31-19)28-16-6-3-14(4-7-16)22(24,25)26/h3-8,10-11,17H,1-2,9,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDHWCLSDSFTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C22H18BrF3N2O3, with a molecular weight of 495.3 g/mol. The structure features a chromene core substituted at various positions, which is crucial for its biological activity.

Research indicates that chromene derivatives can exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Many chromene derivatives have been shown to inhibit key enzymes involved in inflammatory and neurodegenerative pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trifluoromethyl group enhances binding affinity due to strong electron-withdrawing properties, facilitating interactions with target enzymes .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant free radical scavenging capabilities, which contribute to their protective effects against oxidative stress-related diseases .
  • Anticancer Properties : Some studies have reported that chromene derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and survival .

In Vitro Studies

In vitro studies have evaluated the biological activity of this compound against various targets:

  • Cholinesterases : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed. Results indicated moderate inhibition, suggesting potential applications in treating Alzheimer's disease .
  • COX and LOX Inhibition : The compound was tested against COX-2 and LOX enzymes, showing promising results that could be beneficial for anti-inflammatory therapies .

Case Studies

  • Neuroprotective Effects : In a study involving neuroblastoma cells, the compound exhibited protective effects against oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways .
  • Antitumor Activity : A series of experiments demonstrated that this compound could inhibit proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity .

Summary of Biological Activities

Target Enzyme/Cell LineActivityIC50 Value
AcetylcholinesteraseModerate Inhibition19.2 µM
ButyrylcholinesteraseModerate Inhibition13.2 µM
COX-2Moderate InhibitionNot specified
LOX-15Moderate InhibitionNot specified
MCF-7 Cancer CellsCytotoxicity10 - 25 µM

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Bromo vs. Methoxy Groups : The bromo substituent in the target compound increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to methoxy-containing analogs (clogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .
  • This is critical in drug design for prolonged half-life .
  • THF-2-ylmethyl vs. Aromatic Moieties : The THF-derived alkyl chain introduces conformational flexibility, which could improve binding to targets with hydrophobic pockets compared to rigid aromatic groups in 327169-45-9 .

Structural Characterization

  • NMR Spectroscopy : The target’s ¹H-NMR would show distinct signals for the THF-2-ylmethyl protons (δ 3.6–4.0 ppm) and the trifluoromethyl group (¹⁹F-NMR δ -60 to -65 ppm) .
  • X-ray Crystallography : SHELX software () would refine crystal structures, confirming the Z-configuration of the imine bond and planar chromene ring .

Research Findings and Limitations

  • Binding Affinity Predictions : Molecular docking via AutoDock Vina () could model interactions with targets like kinases or GPCRs, though experimental data are lacking. The CF₃ group may enhance hydrophobic interactions compared to methoxy analogs .
  • Thermodynamic Stability : Analogous gas hydrate studies () suggest halogenated compounds exhibit higher melting points, implying the target may have superior thermal stability .
  • Knowledge Gaps: Limited experimental data on the target’s biological activity or solubility necessitate further studies.

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